molecular formula C10H5ClF3N B1420407 6-Chloro-8-(trifluoromethyl)quinoline CAS No. 1065074-68-1

6-Chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1420407
CAS No.: 1065074-68-1
M. Wt: 231.6 g/mol
InChI Key: OZRDWVIFEHZWCL-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . Its molecular formula is C10H5ClF3N .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 6-position with a chlorine atom and at the 8-position with a trifluoromethyl group .

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

6-Chloro-8-(trifluoromethyl)quinoline has been studied in chemical reactions involving nitrogen-centered nucleophiles. In one study, researchers found that the orientation of substitution in reactions with piperidine depends on temperature, leading to the creation of new quinoline derivatives containing F atoms and amino or modified amino groups (Safina et al., 2009).

Anticancer Studies

A comparative theoretical and experimental study on novel tri-quinoline systems, which include this compound derivatives, demonstrated higher cytotoxicity in human cervical cancer cell lines (HeLa) than in human breast cancer cell lines (MCF7) (Gayathri et al., 2017).

Molecular Structure and Protonation Trends

Research on the molecular structure and protonation trends of derivatives of this compound has contributed to understanding the basicity and chemical behavior of such compounds (Dyablo et al., 2016).

Synthesis of Quinoxalines

This compound has been used in the synthesis of various quinoxalines, demonstrating its utility in creating complex heterocyclic compounds (Kim et al., 1998).

Photophysical Properties and Bio-interactions

The compound has been part of studies involving the synthesis, structural analysis, and evaluation of photophysical properties of derivatives, highlighting its potential in bio-interactions and molecular docking studies (Kappenberg et al., 2021).

Functionalizing Heterocycles

This compound has been involved in the development of new synthetic methodologies for adding carbon-based nucleophiles to quinolines, expanding the possibilities for functionalizing heterocycles (Bergman et al., 1998).

Antifeedant and Insecticidal Activities

The compound has shown promise in the field of agriculture, with derivatives evaluated for their insecticidal and antifeedant activities against certain pests (Rosado-Solano et al., 2019).

Biochemical Analysis

Biochemical Properties

6-Chloro-8-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, this compound has been observed to bind to specific protein targets, altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues . Its localization and accumulation can influence its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.

Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRDWVIFEHZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674643
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-68-1
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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